1-(4-Bromobutoxy)-3-chlorobenzene
Overview
Description
1-(4-Bromobutoxy)-3-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where a bromobutoxy group and a chlorine atom are substituted on the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
The synthesis of 1-(4-Bromobutoxy)-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 1,4-dibromobutane. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The process involves the nucleophilic substitution of the hydroxyl group in 3-chlorophenol with the bromobutyl group from 1,4-dibromobutane, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromobutoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromobutoxy group to a butoxy group, removing the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromobutoxy)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials, such as polymers and resins, due to its reactivity and functional groups.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-3-chlorobenzene depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological studies, it may interact with enzymes or receptors, inhibiting their activity or binding to specific sites.
The molecular targets and pathways involved vary depending on the specific reaction or application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
1-(4-Bromobutoxy)-3-chlorobenzene can be compared to other similar compounds, such as:
1-(4-Bromobutoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(4-Chlorobutoxy)-3-bromobenzene: Has the bromine and chlorine atoms swapped, which can affect its reactivity and applications.
4-Bromobutyl phenyl ether: Similar structure but without the chlorine atom, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-(4-bromobutoxy)-3-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQQHXYGFYKMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370570 | |
Record name | 1-(4-bromobutoxy)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23529-80-8 | |
Record name | 1-(4-bromobutoxy)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.